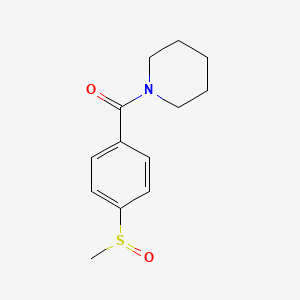
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMMP belongs to the class of morpholine-based compounds and is known for its unique chemical properties, making it a promising candidate for drug development.
作用机制
The mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which plays a role in regulating neuronal activity and is involved in the regulation of anxiety and stress. (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been found to decrease the levels of glutamate, which is involved in the development of neuropathic pain.
实验室实验的优点和局限性
One of the advantages of using (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone in lab experiments is its unique chemical properties, which make it a promising candidate for drug development. However, one of the limitations of using (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain studies.
未来方向
There are several future directions for the research on (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone. One potential direction is the development of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the investigation of the effects of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone on the regulation of neuronal activity in the brain, which could lead to the development of drugs for the treatment of anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its potential applications in the field of medicine.
Conclusion
In conclusion, (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique chemical properties make it a promising candidate for drug development, and its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential treatment for various diseases. Further research is needed to fully understand the mechanism of action of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its potential applications in the field of medicine.
合成方法
The synthesis of (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-methylmorpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting (2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is then purified using column chromatography to obtain a high purity product.
科学研究应用
(2-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
属性
IUPAC Name |
(2-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-6-15-10(8)11(13)12-4-5-14-9(2)7-12/h3,6,9H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQVFOLMLOJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[(2-methylphenyl)methyl]morpholine](/img/structure/B7509393.png)
![2-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7509399.png)
![2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]propanenitrile](/img/structure/B7509402.png)
![2,6-Dimethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7509404.png)
![2-Methyl-4-[(4-methylsulfanylphenyl)methyl]morpholine](/img/structure/B7509408.png)



![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)


